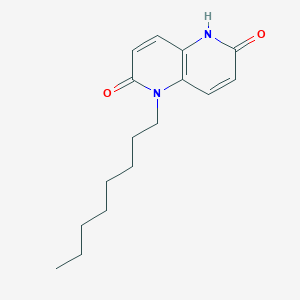

1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione

描述

Historical Perspectives and Foundational Studies of Naphthyridine Frameworks

The history of naphthyridine chemistry dates back to the late 19th century. The first derivative of a naphthyridine ring system was synthesized by Reissert in 1893. mdpi.com However, it was not until 1927 that the parent unsubstituted 1,5-naphthyridine (B1222797) was first prepared by Brobansky and Sucharda, who adapted the well-known Skraup synthesis of quinolines. nih.gov

Initially, these ring systems were known by various names, including "pyridopyridines" and "diazanaphthalenes," reflecting their structure as fused pyridine (B92270) rings. The name "naphthyridine" was formally adopted and indexed in Chemical Abstracts in 1936. mdpi.com The family of six possible naphthyridine isomers was completed with the synthesis of the remaining structures by 1965. nih.gov The development of foundational synthetic methods was critical to the exploration of these compounds. Several classic name reactions have been adapted for the construction of the naphthyridine core, as detailed in Table 1.

| Reaction Name | Typical Precursors | Brief Description |

|---|---|---|

| Skraup Reaction | Aminopyridines, glycerol (B35011) | A cyclization reaction that builds the second pyridine ring onto a starting aminopyridine, traditionally using sulfuric acid and an oxidizing agent. nih.gov |

| Friedländer Annulation | 2-amino-pyridinecarbaldehyde, compound with an activated methylene (B1212753) group (e.g., ketone) | A condensation reaction followed by cyclization to form the fused pyridine ring system. mdpi.com |

| Gould-Jacobs Reaction | Aminopyridine, malonic acid derivative | Involves the initial reaction of an aminopyridine with a malonate derivative, followed by a thermal cyclization step to yield a hydroxynaphthyridine. nih.gov |

| Hetero-Diels-Alder Reaction | Pyridyl-substituted dienes, dienophiles | A cycloaddition reaction that can be used to construct the bicyclic naphthyridine framework, sometimes intramolecularly. mdpi.com |

Structural Characteristics and Chemical Significance of Dione (B5365651) Moieties within Heterocyclic Systems

The dione moiety consists of two carbonyl (C=O) functional groups. The incorporation of this moiety into a heterocyclic system profoundly influences its structure and chemical reactivity. The carbonyl group itself is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.orglibretexts.org This inherent electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack, a fundamental reaction in organic chemistry. libretexts.org

Contemporary Research Trends in Fused Naphthyridine-Dione Compounds

Modern research into fused naphthyridine-dione compounds is driven by their potential in both medicinal chemistry and materials science. In the biomedical field, these scaffolds are being investigated for a variety of therapeutic applications. Studies have explored their efficacy as anticancer agents, topoisomerase inhibitors, and antileishmanial compounds. mdpi.com

In the realm of materials science, a significant trend is the use of naphthyridine-dione derivatives as monomers for the synthesis of advanced polymers. mdpi.com Specifically, dialkyl-substituted naphthyridine-diones can be halogenated to create difunctional monomers. These monomers are then used in cross-coupling reactions to build conjugated polymers. mdpi.com Such polymers are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electron-deficient nature of the naphthyridine-dione core can be advantageous for creating electron-transporting or light-emitting materials. Another area of active research is their use as ligands for the formation of metal complexes, which can have unique catalytic or photophysical properties. mdpi.com

Rationale for Focused Investigation on 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione

The focused investigation of this compound stems directly from its utility as a key synthetic intermediate for functional materials. The core 1,5-naphthyridine-2,6-dione structure possesses the foundational electronic and geometric properties desired for a monomer unit in a polymer chain. However, the parent compound and the resulting polymers are often poorly soluble, which severely limits their processing and characterization.

The primary rationale for introducing the octyl group at the N1 position is to impart solubility in common organic solvents. Long alkyl chains are a well-established strategy in polymer chemistry to enhance the processability of rigid, conjugated backbones. This improved solubility is critical for:

Synthesis and Purification: Allowing reactions to be carried out in the solution phase and enabling purification of the resulting polymers by techniques like precipitation or chromatography.

Characterization: Permitting analysis by solution-based methods such as NMR spectroscopy and gel permeation chromatography (GPC).

Device Fabrication: Enabling the deposition of thin, uniform films from solution using methods like spin-coating or inkjet printing, which are essential for manufacturing electronic devices.

Research has shown that the dialkylated compound, 1,5-dioctyl-1,5-naphthyridine-2,6-dione, serves as a direct precursor to 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione. This dibrominated molecule is explicitly designed as a monomer for subsequent polymerization reactions, such as Suzuki or Stille coupling, to create well-defined conjugated polymers. mdpi.com Therefore, the study of this compound is not typically as an end-product, but as an essential, strategically-designed building block for the synthesis of soluble, processable, and electronically active polymeric materials.

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₂ |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 2244573-50-8 |

| Core Structure | 1,5-Naphthyridine-2,6-dione |

| Key Substituent | n-Octyl group at N1 position |

| Primary Role in Research | Synthetic intermediate (precursor) for functional materials. mdpi.com |

| Function of Octyl Group | To enhance solubility of the monomer and resulting polymers in organic solvents. |

Structure

3D Structure

属性

分子式 |

C16H22N2O2 |

|---|---|

分子量 |

274.36 g/mol |

IUPAC 名称 |

5-octyl-1H-1,5-naphthyridine-2,6-dione |

InChI |

InChI=1S/C16H22N2O2/c1-2-3-4-5-6-7-12-18-14-9-10-15(19)17-13(14)8-11-16(18)20/h8-11H,2-7,12H2,1H3,(H,17,19) |

InChI 键 |

AJQNNFDGXXFBNT-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCN1C2=C(C=CC1=O)NC(=O)C=C2 |

产品来源 |

United States |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental tool for identifying the characteristic functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl groups of the dione (B5365651) structure and the aliphatic C-H bonds of the octyl chain.

Key expected FT-IR absorption bands include:

C=O Stretching: Strong absorption bands are anticipated in the region of 1650-1700 cm⁻¹. The precise frequency can be influenced by the electronic environment and potential intermolecular interactions. The presence of two carbonyl groups in the dione ring system is a defining feature of the molecule's IR spectrum.

C-H Stretching (Aliphatic): Multiple bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the octyl substituent.

C-N Stretching: Vibrations associated with the C-N bonds within the naphthyridine ring are expected to appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Aromatic C=C and C=N Stretching: The naphthyridine core, being aromatic in nature, will exhibit characteristic stretching vibrations for C=C and C=N bonds in the 1450-1600 cm⁻¹ range.

An illustrative data table of expected FT-IR peaks is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretching | 1670 - 1690 | Strong |

| C-H (Octyl) | Asymmetric/Symmetric Stretching | 2850 - 2960 | Medium-Strong |

| C=C / C=N (Ring) | Stretching | 1450 - 1600 | Medium-Variable |

| C-N (Ring) | Stretching | 1200 - 1400 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for analyzing the skeletal vibrations of the naphthyridine ring system.

Key expected Raman shifts include:

Ring Breathing Modes: The symmetric expansion and contraction of the naphthyridine ring system are expected to produce characteristic, often strong, Raman signals in the fingerprint region (800-1200 cm⁻¹).

C=O Stretching: While strong in the IR, the carbonyl stretch will also be present in the Raman spectrum, although its intensity can vary.

Aliphatic C-H Bending and Stretching: The various C-H vibrations of the octyl group will be observable, complementing the information from the FT-IR spectrum.

A study on the parent 1,5-naphthyridine (B1222797) provides a basis for understanding the fundamental vibrations of the core structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the naphthyridine ring and the octyl chain.

Naphthyridine Protons: The aromatic protons on the heterocyclic core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling constants being highly informative about their positions on the ring.

Octyl Chain Protons: The protons of the octyl group will appear in the upfield region (δ 0.8-4.0 ppm). The N-CH₂ protons will be the most deshielded of the alkyl chain due to the adjacent nitrogen atom. The terminal methyl group (CH₃) will appear as a characteristic triplet around δ 0.8-0.9 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbonyl Carbons (C=O): The two carbonyl carbons of the dione are expected to resonate at the most downfield positions, typically in the range of δ 160-175 ppm.

Naphthyridine Carbons: The sp²-hybridized carbons of the naphthyridine ring will appear between δ 110-150 ppm.

Octyl Chain Carbons: The sp³-hybridized carbons of the octyl chain will be found in the upfield region (δ 14-60 ppm), with the N-CH₂ carbon being the most downfield of this group.

Below are tables with predicted chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthyridine-H | 7.0 - 8.5 | m | - |

| N-CH₂ | ~4.0 | t | ~7.5 |

| (CH₂)₅ | 1.2 - 1.8 | m | - |

| CH₂-CH₃ | ~1.3 | m | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O | 160 - 170 |

| Naphthyridine-C | 115 - 150 |

| N-CH₂ | ~45 |

| (CH₂)₆ | 22 - 32 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the octyl chain and to identify neighboring protons on the naphthyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon by identifying the one-bond ¹H-¹³C correlations.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shift Prediction

Computational chemistry provides a powerful method for predicting NMR spectra, which can then be compared with experimental data to validate structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating NMR chemical shifts. rsc.orgrsc.org

The process involves:

Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted chemical shifts for both ¹H and ¹³C can be compared with the experimental values. A good correlation between the calculated and experimental data provides strong evidence for the proposed structure. This approach is particularly useful for distinguishing between possible isomers where 1D NMR data alone might be ambiguous. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy Methodologies

The study of the electronic transitions and excited state properties of 1,5-dioctyl-1,5-naphthyridine-2,6(1H,5H)-dione is crucial for understanding its potential in optoelectronic applications. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy provide valuable insights into these characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For 1,5-dialkyl-1,5-naphthyridine-2,6-dione derivatives, the absorption spectra reveal characteristic bands corresponding to π-π* transitions within the aromatic naphthyridine core. The position and intensity of these absorption maxima are influenced by the electronic nature of the chromophore and the solvent environment.

While specific UV-Vis data for the 1,5-dioctyl derivative is not extensively detailed in available literature, related 1,5-naphthyridine-based conjugated polymers have been studied, showing absorption in the visible region, which is a critical feature for applications in organic solar cells and sensors.

Fluorescence and Phosphorescence Spectroscopic Investigations of Photophysical Phenomena

Fluorescence and phosphorescence spectroscopy provide information about the de-excitation pathways of a molecule from its excited electronic states. These photophysical phenomena are critical for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency of the radiative decay process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by providing a highly accurate mass measurement. This technique is crucial for confirming the identity of a synthesized compound.

For 1,5-dioctyl-1,5-naphthyridine-2,6(1H,5H)-dione, the expected molecular formula is C24H38N2O2. The theoretical exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the successful synthesis and purity of the compound. While the specific experimental HRMS data for this compound is not published, it is a standard characterization technique for novel organic molecules.

Table 1: Theoretical Molecular Mass of 1,5-Dioctyl-1,5-naphthyridine-2,6(1H,5H)-dione

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |

| 1,5-Dioctyl-1,5-naphthyridine-2,6(1H,5H)-dione | C24H38N2O2 | 386.2933 |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a material.

As of the latest available data, a single-crystal X-ray structure for 1,5-dioctyl-1,5-naphthyridine-2,6(1H,5H)-dione has not been reported in the crystallographic databases. The successful growth of single crystals suitable for X-ray diffraction can be challenging, particularly for molecules with flexible alkyl chains.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Should a crystal structure become available, X-ray diffraction analysis would provide a wealth of data on the geometry of the 1,5-dioctyl-1,5-naphthyridine-2,6(1H,5H)-dione molecule. Key parameters such as the lengths of the carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds within the naphthyridine core, as well as the bond angles defining the planarity of the ring system, would be accurately determined. The dihedral angles would describe the conformation of the octyl chains relative to the central aromatic scaffold.

Analysis of Conformational Preferences and Tautomeric Forms

The solid-state structure would also reveal the preferred conformation of the flexible octyl side chains. These conformations are often influenced by crystal packing forces and intermolecular interactions. Furthermore, the analysis would definitively establish the tautomeric form of the dione in the solid state, confirming the lactam structure with the carbonyl groups at positions 2 and 6.

Solid-State Characterization Methods (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

The solid-state architecture of "this compound," as with any crystalline material, is dictated by the intricate network of intermolecular interactions. Understanding these interactions is paramount for predicting and controlling the material's physicochemical properties. While specific crystallographic data for "this compound" is not available in the public domain, a comprehensive understanding of its potential solid-state behavior can be extrapolated from the analysis of closely related structures and the application of advanced computational techniques like Hirshfeld surface analysis.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. mdpi.com This partitioning allows for a unique and insightful exploration of the molecular environment.

The Hirshfeld surface is typically mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. The dnorm value is negative where intermolecular contacts are shorter than the van der Waals radii and positive for longer contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no significant interactions. mdpi.comnih.gov

To illustrate the utility of this technique, we can consider the analysis of a related compound, 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one, which also features an octyl chain. researchgate.net A Hirshfeld surface analysis of this molecule reveals the predominant role of specific intermolecular interactions in its crystal packing. researchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. researchgate.net

For the aforementioned analogous compound, the breakdown of intermolecular contacts is as follows:

| Interaction Type | Contribution (%) |

| H···H | 68.3 |

| H···N/N···H | 15.7 |

| H···C/C···H | 10.4 |

This data is for an analogous compound, 1,3-bis[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-benzo[d]imidazol-2(3H)-one, and is presented for illustrative purposes. researchgate.net

This data clearly indicates that the crystal packing is dominated by H···H interactions, which is expected for a molecule with a significant aliphatic component like the octyl chain. researchgate.net The H···N/N···H and H···C/C···H interactions also play a crucial, albeit smaller, role in stabilizing the crystal lattice. researchgate.net

Furthermore, the planarity of the naphthyridine-dione core could facilitate π-π stacking interactions between adjacent molecules. These interactions, if present, would appear as characteristic patterns in the fingerprint plots and on the Hirshfeld surface. The interplay between the hydrophobic interactions of the octyl chains and the potential hydrogen bonding and π-π stacking of the aromatic core would ultimately define the three-dimensional supramolecular architecture of "this compound."

Computational and Theoretical Investigations of 1 Octyl 1,5 Naphthyridine 2,6 1h,5h Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione, DFT calculations would provide significant insights into its geometry, reactivity, and spectroscopic properties.

Geometry Optimization and Energy Minimization of Ground States

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements and identifies the configuration with the minimum energy, known as the ground state.

For this compound, this process would involve defining the initial connectivity of the atoms and then allowing the computational algorithm to adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. It is expected that the 1,5-naphthyridine-2,6(1H,5H)-dione core would be largely planar, while the octyl chain would adopt a staggered conformation to minimize steric hindrance. The optimized geometry is crucial as it forms the basis for all subsequent calculations.

Table 1: Predicted Optimized Geometrical Parameters for the 1,5-Naphthyridine-2,6(1H,5H)-dione Core (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)

| Parameter | Predicted Value |

| C2=O7 Bond Length | ~1.22 Å |

| C6=O8 Bond Length | ~1.22 Å |

| N1-C2 Bond Length | ~1.38 Å |

| N5-C6 Bond Length | ~1.38 Å |

| C4a-C8a Bond Length | ~1.40 Å |

| N1-C8a Bond Length | ~1.39 Å |

| N5-C4a Bond Length | ~1.39 Å |

| C2-N1-C8a Bond Angle | ~120° |

| C6-N5-C4a Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energy Levels and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the electronic properties of molecules. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the naphthyridine ring system, particularly the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the electron-deficient carbon atoms of the pyridinone rings. The octyl group would have a minor electronic effect, slightly raising the HOMO energy level due to its electron-donating inductive effect.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic rings and the octyl chain would exhibit positive potential. The nitrogen atoms, while electronegative, would have their negative potential somewhat delocalized into the ring system.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can quantify electron delocalization, hybridization, and the strength of donor-acceptor interactions within the molecule.

In this compound, NBO analysis would reveal the hybridization of the atoms in the ring system, which is expected to be predominantly sp2 for the carbon and nitrogen atoms. It would also quantify the delocalization of the pi-electrons across the fused ring system, contributing to its aromatic character and stability. Furthermore, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds would be identified, providing a deeper understanding of the electronic communication within the molecule.

Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and assign the observed vibrational bands to specific motions of the atoms (e.g., stretching, bending, and twisting).

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the C=O stretching of the dione (B5365651) functionality, C-N stretching within the pyridinone rings, C-H stretching of the aromatic and aliphatic protons, and various bending and out-of-plane vibrations. A Potential Energy Distribution (PED) analysis would further break down each vibrational mode into contributions from individual internal coordinates, providing a detailed assignment of the spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 2950-2850 |

| C=O stretching | 1680-1650 |

| C=C stretching (aromatic) | 1600-1450 |

| C-N stretching | 1350-1200 |

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Local reactivity descriptors, such as Fukui functions, provide information about the reactivity of specific atomic sites within a molecule. They can predict which atoms are most likely to be involved in nucleophilic or electrophilic attacks.

For this compound, these descriptors would provide a quantitative measure of its reactivity. The calculated values would allow for comparison with other related compounds, helping to understand how structural modifications, such as the introduction of the octyl group, influence the molecule's chemical behavior.

Table 4: Predicted Global Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes.)

| Descriptor | Predicted Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.67 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

A thorough search for TD-DFT studies on this compound yielded no specific results. While TD-DFT has been applied to other naphthyridine isomers to understand their electronic properties, dedicated research on this specific octyl-substituted dione is absent from the available literature.

Simulation of Electronic Absorption and Emission Spectra

No studies were found that specifically simulate the electronic absorption and emission spectra of this compound using TD-DFT or any other computational method.

Investigation of Charge Transfer Transitions

There is no available research that investigates the nature of charge transfer transitions in the excited states of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Intra- and Intermolecular Bonding Analysis

A search for the application of the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the intra- and intermolecular bonding characteristics of this compound did not yield any relevant studies. The principles of QTAIM are well-established for analyzing electron density topology to define atomic interactions and bond properties. wikipedia.orgwiley.comuni-rostock.deamercrystalassn.org However, this methodology has not been specifically applied to the target compound in any published research.

Computational Studies on Molecular Interactions and Recognition Mechanisms

No computational studies detailing the molecular interactions and recognition mechanisms of this compound were identified. While molecular docking and binding energy calculations are common for other naphthyridine derivatives in the context of drug discovery, such analyses for this specific compound are not documented. ijpsonline.commalayajournal.orgnih.govnih.gov

Docking Methodologies for Ligand-Receptor Interaction Modeling

There are no published studies that employ molecular docking methodologies to model the interaction of this compound with any biological receptor or host molecule.

Binding Energy Calculations in Model Systems

No literature is available that reports on the calculation of binding energies for this compound within any model systems to quantify its interaction strengths.

Theoretical Evaluation of Non-Linear Optical (NLO) Response Parameters (e.g., Hyperpolarizability)

The theoretical evaluation of NLO response parameters for naphthyridine derivatives is primarily centered on quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most prominent methods employed for these investigations. rsc.orgnih.gov These methods provide a robust framework for calculating the key parameters that dictate the NLO behavior of a molecule, most notably the first-order hyperpolarizability (β).

A significant focus of these theoretical studies is to establish structure-property relationships. For instance, research on various naphthyridine-based push-pull chromophores has demonstrated that strategic modifications to the molecular structure can significantly enhance the NLO response. rsc.org The introduction of electron-donating and electron-accepting groups at different positions of the naphthyridine core can induce intramolecular charge transfer (ICT), a crucial factor for a large hyperpolarizability. nih.gov

Computational studies have shown that compared to the parent naphthyridine, derivatives with push-pull configurations exhibit smaller HOMO-LUMO energy gaps, which is a key indicator of enhanced NLO activity. rsc.org The reduction in the energy gap facilitates electron delocalization and charge transfer upon excitation, leading to a more significant NLO response.

Furthermore, the influence of the surrounding medium is a critical aspect explored in theoretical evaluations. The effect of solvent polarity on the NLO properties is often investigated using computational models. nih.gov These studies have revealed that the hyperpolarizability of naphthyridine derivatives can be effectively tuned by varying the solvent environment, with polar solvents often leading to an enhancement of the NLO response. rsc.orgnih.gov

Dynamic hyperpolarizability, which describes the NLO response at specific frequencies of incident light, is also a subject of theoretical investigation. Calculations of dynamic hyperpolarizability for processes like the electro-optic Pockels effect and second harmonic generation have been performed for naphthyridine derivatives at various wavelengths, such as 1064 nm and 1907 nm. rsc.org

| Compound Class | Computational Method | Key Findings |

| Naphthyridine Push-Pull Chromophores | DFT/TD-DFT | Introduction of push-pull substituents leads to a smaller HOMO-LUMO energy gap and significantly higher first-order hyperpolarizability (β) compared to the parent naphthyridine. rsc.org |

| Naphthyridine-Stilbene Dyads | DFT/TD-DFT | The NLO properties can be enhanced by substituting with different acceptor groups. Solvent polarity plays a crucial role in tuning the hyperpolarizability, with a dominant dipolar character observed in the designed compounds. nih.gov |

These theoretical investigations are instrumental in the rational design of novel naphthyridine-based materials with tailored NLO properties for applications in photonics and optoelectronics. nih.gov

Reactivity and Reaction Mechanisms of Naphthyridine Dione Compounds

Reaction Pathways with Electrophilic Reagents

The reactivity of the 1,5-naphthyridine-2,6(1H,5H)-dione scaffold towards electrophiles is primarily centered on the nucleophilic nitrogen atoms of the lactam rings and the electron-rich positions of the aromatic system.

A key reaction is N-alkylation. The nitrogen atoms in the 1,5-naphthyridine-2,6-dione core can be readily alkylated. For instance, the dialkylation of 1,5-naphthyridine-2,6-dione with 1-bromooctane (B94149) proceeds to yield the corresponding 1,5-dioctyl-1,5-naphthyridine-2,6-dione. nih.govresearchgate.net This reaction highlights the nucleophilic character of the nitrogen atoms within the dione (B5365651) structure.

Furthermore, the aromatic rings of the naphthyridine-dione system can undergo electrophilic substitution, such as halogenation. The 1,5-dialkyl-1,5-naphthyridine-2,6-dione can be treated with bromine to produce the 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione. nih.gov This dibrominated derivative serves as a valuable intermediate for further functionalization through cross-coupling reactions. In some cases, N-bromosuccinimide (NBS) is employed as an alternative bromine source for the synthesis of more complex conjugated polymers derived from these structures. nih.gov

The reactivity pattern of 1,5-naphthyridines, in general, shows similarities to that of quinolines, suggesting that other electrophilic substitutions could be possible under appropriate conditions. nih.gov

Reaction Pathways with Nucleophilic Reagents

The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through the formation of N-oxides.

While specific studies on 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione are limited, the general reactivity of the 1,5-naphthyridine core provides insights. Nucleophilic aromatic substitution (SNAr) is a common pathway for the functionalization of halogenated 1,5-naphthyridines. For example, halogenated derivatives can react with various amines to introduce amino substituents at different positions on the ring system. nih.gov

Furthermore, the formation of N-oxides at one or both of the nitrogen atoms in the 1,5-naphthyridine ring can activate the nucleus for both electrophilic and nucleophilic additions, particularly at the 2- and 4-positions. nih.gov

Mechanistic Investigations of Cyclization and Rearrangement Reactions

The synthesis of the 1,5-naphthyridine core, including its dione derivatives, often involves intricate cyclization and sometimes rearrangement reactions. Several classical methods are employed for the construction of this heterocyclic scaffold.

The Skraup reaction, a well-established method for quinoline (B57606) synthesis, has been adapted for 1,5-naphthyridine derivatives. This involves the reaction of a substituted 3-aminopyridine (B143674) with glycerol (B35011), often in the presence of a catalyst. nih.gov Another important route is the Friedländer annulation, which condenses a 2-aminopyridine (B139424) derivative with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. nih.gov

Cross-coupling reactions followed by cyclization offer another versatile strategy. For instance, a Heck reaction between an aminopyridine and an acrylate (B77674) can yield an intermediate that subsequently cyclizes to form a 1,5-naphthyridinone structure. nih.gov This approach has been utilized to create novel electron-accepting bis-lactam building blocks based on the 1,5-dihydro-1,5-naphthyridine-2,6-dione (B3326638) framework. nih.gov

Intramolecular cycloaddition reactions, such as the Povarov reaction (an aza-Diels-Alder reaction), have also been explored for the synthesis of tetrahydro-1,5-naphthyridine derivatives, which can then be further modified. nih.gov

Catalytic Activation and Transformation Mechanisms

Catalysis plays a crucial role in the synthesis and functionalization of naphthyridine-dione compounds, enabling efficient and selective transformations.

Hydrogenation: The selective hydrogenation of the naphthyridine core is a significant transformation. Both homogeneous and heterogeneous catalysts are employed. Ruthenium-based catalysts, such as [Ru(p-cymene)I2]2, and heterogeneous palladium catalysts have been used for the regioselective hydrogenation of naphthyridine isomers. acs.org Mechanistic studies suggest that for the ruthenium system, selectivity is primarily governed by the electronic properties of the rings. acs.org Asymmetric hydrogenation of substituted 1,5-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, providing access to chiral tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.govthieme-connect.com Iridium catalysts have also been utilized in transfer hydrogenation reactions of naphthyridines. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in modifying the naphthyridine-dione scaffold. The brominated derivatives of 1,5-dioctyl-1,5-naphthyridine-2,6-dione are suitable intermediates for such reactions, allowing for the introduction of various substituents. nih.gov The Suzuki-Miyaura cross-coupling, which pairs organoboron compounds with organic halides, is a widely used method for C-C bond formation in the synthesis of biaryl derivatives of naphthyridines. mdpi.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at the palladium center. mdpi.com

Studies on Photochemical and Photoreactive Processes

While specific photochemical studies on this compound are not extensively documented, the photophysical properties of related 1,5-naphthyridine derivatives have been investigated.

The absorption and fluorescence emission spectra of 4,8-substituted 1,5-naphthyridines have been studied in various solvents. These compounds typically exhibit absorption maxima that are largely independent of solvent polarity, while their fluorescence emission can be influenced by the solvent environment. researchgate.net

The introduction of an N-octyl group could potentially influence the excited-state dynamics and photoreactivity of the naphthyridine-dione chromophore. In general, N-alkylated heterocyclic compounds can undergo a variety of photochemical transformations, including H-abstractions, single electron transfer, and cycloadditions, depending on the specific structure and reaction conditions. For instance, the photodimerization of aromatic systems like anthracenes is a well-known photocycloaddition reaction that proceeds through an excited singlet state. rsc.org

Investigation of Supramolecular Assembly and Self-Organization Principles

The presence of a long alkyl chain, such as the octyl group in this compound, introduces amphiphilic character to the molecule. This can drive the self-assembly of these molecules into ordered supramolecular structures.

Hydrogen Bonding: The naphthyridine core itself is capable of forming multiple hydrogen bonds, which can direct the assembly of molecules into dimers or larger aggregates. The arrangement of hydrogen bond donors and acceptors in naphthyridine derivatives has been studied to understand their role in forming stable, self-assembled structures. rsc.orgrsc.orgnih.gov

Amphiphilic Self-Assembly: Molecules with both hydrophobic (the octyl chain) and hydrophilic/aromatic (the naphthyridine-dione headgroup) parts are known as amphiphiles. In appropriate solvents, these molecules can self-assemble to minimize unfavorable interactions between the hydrophobic and hydrophilic segments. This can lead to the formation of various nanostructures such as micelles, vesicles, or liquid crystalline phases. nih.gov The specific architecture of the resulting supramolecular assembly is governed by factors such as molecular geometry, solvent, and temperature. The study of n-alkyl pyranosides, for example, shows the formation of lamellar, cubic, and hexagonal liquid crystal phases in water, depending on the alkyl chain length and concentration. nih.gov While the specific self-organization of this compound has not been detailed, its molecular structure suggests a propensity for forming such ordered assemblies.

Advanced Material Science Concepts and Theoretical Design Considerations

Design Principles for Conjugated Systems Incorporating Naphthyridine-Dione Units

The 1,5-naphthyridine-2,6-dione core is an electron-deficient unit, making it an excellent building block for creating conjugated materials with tailored electronic properties. The design of such systems revolves around several key principles:

Planarity and Rigidity: A high degree of planarity in the conjugated backbone is crucial for effective π-orbital overlap and, consequently, efficient charge transport. The rigid structure of the naphthyridine-dione unit helps to enforce a planar conformation in the resulting polymer or oligomer.

Solubility and Processability: The introduction of the octyl group onto the nitrogen atom is a critical design choice aimed at improving the solubility of the resulting materials in common organic solvents. This enhancement is vital for solution-based processing techniques, which are essential for fabricating large-area electronic devices.

Tuning Electronic Properties: The electron-withdrawing nature of the dione (B5365651) functional groups can be modulated by introducing various substituents onto the naphthyridine ring. This allows for precise tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is fundamental for optimizing the performance of electronic devices. For example, the introduction of bromine at the 3 and 7 positions of a 1,5-dioctyl-1,5-naphthyridine-2,6-dione creates a suitable intermediate for subsequent cross-coupling reactions to build more complex conjugated polymers. nih.gov

Electronic Structure Engineering for Potential Charge Transport and Optical Applications

Engineering the electronic structure of materials based on 1-octyl-1,5-naphthyridine-2,6(1H,5H)-dione is key to unlocking their potential in optoelectronic applications.

Charge Transport: The inherent electron-deficient character of the naphthyridine-dione core suggests that materials derived from it are likely to exhibit n-type (electron-transporting) behavior. The LUMO energy level can be further lowered by introducing strong electron-withdrawing groups, thereby enhancing electron injection and transport. Conversely, the HOMO level can be modified by copolymerizing the naphthyridine-dione unit with electron-rich monomers.

Optical Properties: The optical properties, such as absorption and emission wavelengths, are directly related to the HOMO-LUMO energy gap. By carefully selecting co-monomers in a polymerization strategy, this gap can be tuned to absorb and emit light across the visible spectrum. Naphthyridine derivatives are known to be fluorescent probes, suggesting that polymers incorporating this unit could also exhibit interesting emissive properties. mdpi.com

A theoretical approach to understanding these properties involves computational modeling, as summarized in the table below.

| Property | Engineering Strategy | Potential Application |

| LUMO Energy Level | Introduction of electron-withdrawing substituents | n-type semiconductors for organic field-effect transistors (OFETs) |

| HOMO Energy Level | Co-polymerization with electron-donating monomers | Ambipolar transport materials, active layers in organic photovoltaics (OPVs) |

| HOMO-LUMO Gap | Judicious choice of co-monomers and substituents | Tunable light absorption and emission for organic light-emitting diodes (OLEDs) and OPVs |

Supramolecular Architectures and Hierarchical Self-Assembly Research for Controlled Organization

The ability of molecules to self-assemble into well-defined nanostructures is a powerful tool in materials science. The structure of this compound offers several avenues for directing supramolecular assembly.

Hydrogen Bonding: The presence of carbonyl groups allows for the formation of intermolecular hydrogen bonds, which can drive the self-assembly process.

π-π Stacking: The aromatic naphthyridine core can participate in π-π stacking interactions, leading to the formation of columnar structures that are beneficial for charge transport.

Van der Waals Interactions: The octyl chains can induce self-assembly through van der Waals forces and can also influence the packing of the molecules in the solid state, potentially leading to lamellar structures.

Research in this area would focus on controlling the interplay of these non-covalent interactions to create highly ordered thin films with anisotropic properties, which are desirable for applications in polarized light emission and high-mobility transistors.

Strategies for Polymerization and Co-polymerization of Naphthyridine-Dione Building Blocks

To realize the full potential of this compound in electronic devices, it is necessary to incorporate it into a polymer backbone.

Direct Arylation Polymerization: This is a powerful and atom-economical method for synthesizing conjugated polymers. A dihalogenated derivative of the naphthyridine-dione, such as the 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione, can be polymerized with a variety of aromatic co-monomers. nih.gov

Stille and Suzuki Cross-Coupling: These are well-established and versatile methods for forming carbon-carbon bonds. They involve the reaction of a dihalogenated naphthyridine-dione with an organotin or organoboron derivative of another aromatic monomer.

Co-polymerization: By co-polymerizing the naphthyridine-dione unit with other monomers, a wide range of materials with different electronic and optical properties can be accessed. For instance, co-polymerization with an electron-donating monomer would lead to a donor-acceptor polymer with a small bandgap.

The choice of polymerization method and co-monomer will have a profound impact on the properties of the resulting polymer, as detailed in the following table.

| Polymerization Strategy | Co-monomer Type | Expected Polymer Properties |

| Homopolymerization | N/A | High electron affinity, n-type transport |

| Alternating Co-polymerization | Electron-donating (e.g., thiophene, fluorene) | Small bandgap, ambipolar transport, strong intramolecular charge transfer |

| Random Co-polymerization | Mixture of electron-donating and electron-withdrawing | Tunable properties intermediate between the respective homopolymers |

Exploration of Donor-Acceptor (D-A) Architectures for Intramolecular Charge Transfer Systems

Donor-acceptor (D-A) systems are a cornerstone of modern organic electronics. The electron-accepting nature of the this compound unit makes it an ideal component for such architectures.

Intramolecular Charge Transfer (ICT): When the naphthyridine-dione acceptor is covalently linked to an electron-donating unit, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating an ICT state. nih.gov This process is often accompanied by a significant change in the dipole moment and can give rise to unique photophysical properties, such as dual fluorescence.

Thermally Activated Delayed Fluorescence (TADF): By carefully designing the D-A system to have a small energy gap between the singlet and triplet excited states, it is possible to achieve TADF. This mechanism allows for the harvesting of non-emissive triplet excitons, leading to high efficiencies in OLEDs.

Nonlinear Optical (NLO) Properties: The large change in dipole moment associated with ICT can result in significant NLO properties, which are of interest for applications in optical communications and data storage.

The design of efficient D-A systems based on this compound would involve pairing it with a suitable donor and optimizing the linkage between the two units to control the extent of electronic coupling.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Pathways

The synthesis of functionalized naphthyridine derivatives has seen significant advancements, with a move towards more efficient and environmentally friendly methods. bgu.ac.il Future research should focus on developing novel synthetic pathways for 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione that offer high yields, scalability, and sustainability.

One promising avenue is the exploration of one-pot, multicomponent reactions. These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of atom economy and reduced waste. bgu.ac.ilmdpi.com Investigating novel combinations of precursors and catalysts could lead to more direct and efficient routes to the target molecule. For instance, microwave-assisted organic synthesis presents a rapid and efficient method for the N-alkylation of amides and lactams, which could be adapted for the synthesis of the title compound. mdpi.com

Furthermore, the development of green synthetic approaches using eco-friendly solvents and catalysts is a critical future direction. researchgate.net Research into solid-phase synthesis or flow chemistry techniques could also provide pathways for the continuous and automated production of this compound, facilitating its availability for further studies and applications.

Application of Advanced In-Situ Spectroscopic Probes for Reaction Monitoring

To optimize synthetic pathways and gain deeper mechanistic insights, the application of advanced in-situ spectroscopic probes is paramount. Real-time monitoring of the N-alkylation reaction to introduce the octyl group onto the 1,5-naphthyridine-2,6(1H,5H)-dione core can provide crucial data on reaction kinetics, intermediates, and byproducts.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the consumption of reactants and the formation of products in real-time. acs.org For example, Raman spectroscopy has been successfully used to monitor N-alkylation reactions on heterocyclic systems, providing valuable information on reaction progress and endpoint. acs.org Furthermore, advanced techniques like process analytical technology (PAT) can be integrated into the synthesis workflow to ensure process control and reproducibility.

Future research could focus on developing tailored spectroscopic methods for monitoring the specific synthesis of this compound. This would involve identifying characteristic spectral signatures of the reactants, intermediates, and the final product, enabling precise and automated reaction monitoring.

High-Throughput Computational Screening and Rational Design Approaches

Computational chemistry offers powerful tools for the rational design and in-silico screening of novel materials with desired properties. acs.orgnih.gov High-throughput computational screening can be employed to predict the electronic and optical properties of a wide range of derivatives of this compound, guiding synthetic efforts towards the most promising candidates for specific applications.

Density functional theory (DFT) calculations can be used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting the performance of organic semiconductors in electronic devices. momap.net.cnscielo.org.mx These computational models can also be used to understand the impact of the octyl chain on the molecule's conformation, packing, and ultimately, its bulk properties.

Future research should focus on developing accurate and efficient computational workflows for screening large libraries of functionalized naphthyridine-dione derivatives. This could involve the use of machine learning algorithms trained on experimental and computational data to accelerate the discovery of new materials with tailored properties for applications in organic electronics. mit.edu

Integration of Naphthyridine-Dione Systems into Hybrid Materials

The integration of organic molecules like this compound into hybrid materials opens up exciting possibilities for creating novel functional composites with synergistic properties. acs.orgmdpi.com The combination of the organic semiconductor with inorganic components can lead to materials with enhanced electronic, optical, or mechanical properties.

One area of interest is the development of organic-inorganic hybrid perovskites, where the naphthyridine-dione derivative could act as an organic cation, potentially influencing the structure and stability of the perovskite lattice. Another avenue is the creation of hybrid materials with conductive polymers, where the naphthyridine-dione could be either physically blended or chemically incorporated into the polymer backbone. mdpi.comrsc.orgresearchgate.net Such materials could find applications in flexible electronics, sensors, and energy storage devices.

Future research should explore various strategies for integrating this compound into different inorganic and polymeric matrices. Characterization of the resulting hybrid materials' structural, morphological, and functional properties will be crucial for understanding the structure-property relationships and guiding the design of next-generation composites.

| Potential Hybrid Material Component | Potential Application |

| Inorganic Perovskites | Solar Cells, LEDs |

| Conductive Polymers (e.g., P3HT, PEDOT:PSS) | Flexible Electronics, Organic Transistors |

| Metal Oxides (e.g., ZnO, TiO2) | Sensors, Photocatalysis |

| Graphene/Carbon Nanotubes | Conductive Composites, Energy Storage |

Theoretical Investigations into Quantum Phenomena at the Molecular and Supramolecular Levels

The unique electronic structure of the 1,5-naphthyridine-2,6(1H,5H)-dione core suggests that it may exhibit interesting quantum phenomena. Theoretical investigations can provide fundamental insights into these phenomena at both the molecular and supramolecular levels.

One area of exploration is the potential for quantum tunneling in processes involving the naphthyridine-dione scaffold. bgu.ac.ilresearchgate.net For instance, theoretical studies could investigate the possibility of proton or heavy-atom tunneling in tautomeric equilibria or photochemical reactions. Understanding these quantum effects could lead to the design of novel molecular switches or light-harvesting systems. princeton.eduyoutube.comaps.org

常见问题

Q. What are the standard synthetic routes for 1-Octyl-1,5-naphthyridine-2,6(1H,5H)-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or substitution reactions. For example, 1,5-naphthyridine derivatives can be prepared by refluxing dichloro precursors with sodium carbonate to form diones . The octyl group is introduced through alkylation under anhydrous conditions. Reaction temperature, solvent polarity, and catalyst choice (e.g., KOH in ethanol) critically affect yield. Optimization requires monitoring via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the naphthyridine core and octyl sidechain. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and alkyl C-H vibrations. X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential toxic fumes during heating. Store in airtight containers at room temperature, away from ignition sources. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data (LD50) should guide emergency response .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

The naphthyridine core is stable in mild acids/bases but degrades under strong oxidative conditions (e.g., H₂O₂). The octyl chain may undergo β-hydrogen elimination at high temperatures (>150°C). Stability studies using accelerated aging (40°C, 75% RH) and HPLC monitoring are recommended to assess decomposition pathways .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Column chromatography with silica gel and ethyl acetate/hexane gradients effectively separates polar byproducts. Recrystallization from ethanol or acetonitrile enhances purity. For scale-up, centrifugal partition chromatography (CPC) minimizes solvent waste. Purity should be verified via melting point analysis and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the octyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-donating octyl group increases electron density at the naphthyridine nitrogen, enhancing susceptibility to electrophilic aromatic substitution. However, steric hindrance may reduce coupling efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Computational DFT studies can predict reactive sites, while kinetic assays compare reaction rates with shorter-chain analogs .

Q. What mechanistic insights explain the compound’s regioselectivity in nucleophilic additions?

Regioselectivity is governed by frontier molecular orbital (FMO) interactions. The C2 and C6 carbonyl groups act as electrophilic centers, with nucleophilic attack favored at the less sterically hindered position. Isotopic labeling (e.g., ¹⁸O) and in situ FTIR can track intermediate formation. Compare with 1,8-naphthyridine derivatives to elucidate electronic vs. steric control .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., predicted vs. observed pKa)?

Discrepancies often arise from solvent effects or approximations in computational models (e.g., gas-phase vs. solvated DFT). Validate predictions using potentiometric titrations in varying solvent systems (DMSO, water). Triangulate data via UV-Vis spectroscopy and NMR titration studies. Adjust computational parameters (e.g., COSMO solvation model) to improve accuracy .

Q. What strategies optimize the compound’s photophysical properties for material science applications?

Modify the naphthyridine core with electron-withdrawing groups (e.g., -NO₂) to redshift absorption/emission. Test in OLEDs or as a fluorophore using time-resolved fluorescence spectroscopy. Solvatochromic studies in polar/nonpolar solvents reveal excited-state behavior. Collaborate with computational chemists to design derivatives with targeted bandgap energies .

Q. How can kinetic studies improve the scalability of its synthesis?

Conduct time-resolved in situ monitoring (e.g., ReactIR) to identify rate-limiting steps. Use Arrhenius plots to optimize temperature for intermediates. Compare batch vs. flow chemistry setups to enhance heat/mass transfer. For example, microreactors may reduce side reactions during alkylation .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for medicinal chemistry applications?

Synthesize analogs with varying alkyl chain lengths and assess bioactivity (e.g., enzyme inhibition assays). Molecular docking (AutoDock Vina) predicts binding modes to target proteins. Use QSAR models to correlate substituent properties (logP, polar surface area) with activity. Validate via crystallography of protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。